REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[C:6](=[NH:10])OCC.[NH3:14]>CO>[Cl:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][CH:13]=1)[C:6](=[NH:10])[NH2:14] |f:0.1|
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C(OCC)=N)C=CC1
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatile material was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resultant off-white solid was used in the next step without further purification (23.9 g, 89% yield)
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(N)=N)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |